molecular formula C11H10FN3 B13317608 6-fluoro-N-(pyridin-4-ylmethyl)pyridin-2-amine

6-fluoro-N-(pyridin-4-ylmethyl)pyridin-2-amine

Cat. No.: B13317608
M. Wt: 203.22 g/mol
InChI Key: DKDMMXJKAGYRMX-UHFFFAOYSA-N
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Description

6-Fluoro-N-(pyridin-4-ylmethyl)pyridin-2-amine (CAS 1249482-70-9) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C11H10FN3 and a molecular weight of 203.22 g/mol, this amine-containing building block is characterized by a pyridine ring linked to a fluorinated pyridine ring via a methylene bridge . This specific structure makes it a valuable intermediate in medicinal chemistry and drug discovery, particularly for the synthesis of more complex molecules that may target various biological pathways. Similar pyridine-amine derivatives are frequently investigated for their potential as kinase inhibitors and have been studied in relation to targets such as the TGF-beta receptor type-1, highlighting the relevance of this chemical scaffold in developing therapeutic agents . Researchers utilize this compound under laboratory conditions as a key precursor. Please handle with appropriate care: this product may cause skin and eye irritation and may be harmful if swallowed . It is intended for Research Use Only and is not approved for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C11H10FN3

Molecular Weight

203.22 g/mol

IUPAC Name

6-fluoro-N-(pyridin-4-ylmethyl)pyridin-2-amine

InChI

InChI=1S/C11H10FN3/c12-10-2-1-3-11(15-10)14-8-9-4-6-13-7-5-9/h1-7H,8H2,(H,14,15)

InChI Key

DKDMMXJKAGYRMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)F)NCC2=CC=NC=C2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

6-fluoro-N-(pyridin-4-ylmethyl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-fluoro-N-(pyridin-4-ylmethyl)pyridin-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-fluoro-N-(pyridin-4-ylmethyl)pyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, contributing to its biological effects .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares 6-fluoro-N-(pyridin-4-ylmethyl)pyridin-2-amine with structurally related compounds, emphasizing substituent effects:

Compound Name Core Structure Substituent(s) Key Properties (Predicted/Reported) Biological Activity (Reported)
This compound Pyridin-2-amine 6-F, N-(pyridin-4-ylmethyl) LogP ~2.1 (estimated); moderate solubility Not explicitly reported; kinase inhibition plausible
6-Fluoro-N-(3-methoxyphenyl)pyridin-2-amine Pyridin-2-amine 6-F, N-(3-methoxyphenyl) LogP ~2.5; reduced solubility vs. parent Intermediate for MCT inhibitors
6-Fluoro-N-(pent-4-enyl)pyridin-2-amine Pyridin-2-amine 6-F, N-(pent-4-enyl) LogP ~1.8; higher flexibility Synthetic intermediate; no activity reported
6-Fluoro-N-(4-fluorobenzyl)quinazolin-4-amine Quinazolin-4-amine 6-F, N-(4-fluorobenzyl) LogP ~3.0; high lipophilicity Kinase inhibition (e.g., CSF1R)
5-Chloro-6-methyl-N-phenethylpyrimidin-4-amine Pyrimidin-4-amine 5-Cl, 6-Me, N-phenethyl LogP ~2.9; steric bulk Methionine aminopeptidase inhibition

Notes:

  • Fluorine at position 6 enhances electronegativity and metabolic stability.
  • Quinazoline and pyrimidine cores (e.g., in CSF1R inhibitors) show higher target affinity but reduced solubility .

Challenges and Limitations

  • Synthetic accessibility : Pyridin-4-ylmethyl groups require careful optimization to avoid steric hindrance during coupling .
  • Solubility : Fluorinated pyridines often exhibit poor aqueous solubility, necessitating formulation improvements.
  • Biological data gaps : Many analogs (e.g., discontinued 6-fluoro-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine in ) lack published efficacy studies.

Biological Activity

6-Fluoro-N-(pyridin-4-ylmethyl)pyridin-2-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This compound, characterized by its unique structural features, has been investigated for its inhibitory effects on various protein kinases and its role in cellular processes such as apoptosis and cell cycle regulation.

Chemical Structure and Properties

The compound's chemical structure includes a fluorine atom at the 6-position of the pyridine ring and a pyridin-4-ylmethyl substituent, which may influence its biological activity through electronic effects and steric interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), particularly CDK9, which plays a crucial role in transcription regulation and cell proliferation. Inhibition of CDK9 can lead to reduced cancer cell growth and increased apoptosis.

Key Findings:

  • Inhibition of CDK9 : The compound demonstrates a preference for inhibiting CDK9 over other kinases, which is significant given CDK9's involvement in various cancers. Studies report IC50 values indicating effective inhibition at low concentrations (e.g., 0.1–10 µM) .
  • Cell Viability Assays : In vitro studies using breast cancer cell lines (e.g., MCF-7) revealed that the compound significantly reduces cell viability compared to controls, with IC50 values reported in the range of 5–15 µM .

The mechanism by which this compound exerts its effects involves:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells, evidenced by increased levels of activated caspases in treated cells.
  • Cell Cycle Arrest : It has been observed to induce G2/M phase arrest, preventing cancer cells from progressing through the cell cycle .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Fluorine Substitution : The presence of fluorine enhances lipophilicity and may improve binding affinity to the target kinase.
  • Pyridine Derivatives : Variations in the pyridine substituents have been explored to optimize potency and selectivity against cancer cell lines .

Toxicity and Safety Profile

Preliminary toxicity studies indicate that this compound exhibits a favorable safety profile at therapeutic doses. In vivo studies have shown no acute toxicity at doses up to 2000 mg/kg in murine models .

Case Studies

  • Breast Cancer Models : In a study involving MCF-7 cells, treatment with the compound resulted in a significant reduction in cell proliferation, with mechanistic studies confirming apoptosis as a primary mode of action.
  • Comparative Studies : When compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), this compound demonstrated superior selectivity and reduced toxicity towards normal cells .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 6-fluoro-N-(pyridin-4-ylmethyl)pyridin-2-amine?

Methodological Answer:
The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitution and reductive amination. Key factors for yield optimization include:

  • Solvent Selection: Polar aprotic solvents like THF or DMF enhance reaction efficiency by stabilizing intermediates .
  • Catalysts: Palladium or copper catalysts improve coupling reactions between fluoropyridine and pyridinylmethylamine precursors .
  • Temperature Control: Reactions performed under inert atmospheres (N₂ or Ar) at 60–80°C minimize side-product formation .
  • Purification: Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) ensures high purity .

Basic: How can structural confirmation of this compound be achieved?

Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:

  • NMR Analysis: ¹H and ¹⁹F NMR identify fluorine coupling patterns and amine proton environments. For example, the fluorine substituent at C6 of pyridine produces distinct splitting in ¹H NMR .
  • X-ray Crystallography: Resolve intramolecular hydrogen bonds (e.g., N–H⋯N) and dihedral angles between pyridine rings to confirm stereochemistry .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (expected: ~247.25 g/mol) and isotopic patterns .

Advanced: How do substituent positions (e.g., fluorine at C6) influence the compound’s reactivity and bioactivity?

Methodological Answer:
The fluorine atom’s position and electronic effects are critical:

  • Electron-Withdrawing Effects: Fluorine at C6 increases the pyridine ring’s electrophilicity, enhancing interactions with biological targets (e.g., kinases) .
  • Hydrogen Bonding: Fluorine can participate in weak C–H⋯F interactions, stabilizing ligand-receptor complexes .
  • Comparative Studies: Synthesize analogs (e.g., 5-fluoro or 4-fluoro derivatives) and evaluate their binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Advanced: What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

Methodological Answer:
Leverage in silico tools to model ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles:

  • Docking Simulations: Use AutoDock Vina or Schrödinger Suite to predict binding modes with cytochrome P450 enzymes or transporters .
  • QSAR Modeling: Train models on datasets of fluorinated pyridines to estimate logP, solubility, and metabolic stability .
  • MD Simulations: Analyze stability of ligand-protein complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .

Advanced: How should researchers resolve contradictions in crystallographic and spectroscopic data?

Methodological Answer:
Address discrepancies through systematic validation:

  • Repeat Experiments: Confirm crystal structure reproducibility under varying conditions (e.g., temperature, solvent) .
  • DFT Calculations: Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify conformational outliers .
  • Supplementary Techniques: Use IR spectroscopy to detect hydrogen bonding networks missed in XRD .

Advanced: What strategies are effective for evaluating the compound’s interaction with biological targets?

Methodological Answer:
Employ a tiered experimental approach:

  • In Vitro Assays: Screen against kinase panels or GPCRs using fluorescence polarization or β-arrestin recruitment assays .
  • Cellular Uptake Studies: Use LC-MS/MS to quantify intracellular concentrations in HEK293 or HepG2 cells .
  • Mutagenesis: Engineer target proteins (e.g., point mutations at predicted binding residues) to validate specificity .

Advanced: How can researchers benchmark this compound against structurally related analogs?

Methodological Answer:
Perform comparative analyses focusing on:

  • Synthetic Accessibility: Rank analogs by step count, yield, and purification difficulty using metrics like SYLVIA .
  • Bioactivity Profiles: Use cluster analysis of IC₅₀ values from high-throughput screens to identify lead candidates .
  • Thermodynamic Solubility: Measure in PBS (pH 7.4) via nephelometry to prioritize analogs with >50 μg/mL solubility .

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